molecular formula C12H15BrN2O2 B1378027 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 1211582-69-2

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1378027
CAS No.: 1211582-69-2
M. Wt: 299.16 g/mol
InChI Key: WYYSPBWVNYPCEN-UHFFFAOYSA-N
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Description

“4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a derivative of pyrrolo[2,3-b]pyridine . Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . These compounds are of interest in cancer therapy as they can inhibit cell proliferation and induce apoptosis .

Scientific Research Applications

Synthesis and Polymerization

This compound is part of a broader class of substances utilized in the synthesis of pyrrole-3-carboxylic acids and their derivatives. A study by Herath and Cosford (2010) demonstrates a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, employing the HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters. This method is significant for synthesizing complex molecules, including CB1 inverse agonists, in a single continuous process (Herath & Cosford, 2010).

Heterocycle Formation

The compound is also relevant in the formation of diverse heterocyclic structures, as demonstrated by Volochnyuk et al. (2010). They produced a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, through a Combes-type reaction followed by ester hydrolysis. These structures underwent further transformations, such as amide coupling and esterification, highlighting the versatility of such compounds in synthesizing novel heterocycles (Volochnyuk et al., 2010).

Novel Material Development

In the context of material science, Trollsås et al. (2000) explored the synthesis and polymerization of new cyclic esters containing functional groups (e.g., hydroxyl, amino, carboxyl) for developing hydrophilic aliphatic polyesters. This research underscores the potential of using such compounds in creating functionalized materials with specific properties (Trollsås et al., 2000).

Chemical Transformations and Reactions

Additionally, Wasserman et al. (2004) investigated the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, leading to 5-substituted pyrroles. These compounds serve as precursors for prodigiosin and its analogs, showcasing the application of such esters in synthesizing biologically relevant molecules (Wasserman et al., 2004).

Future Directions

Pyrrolo[2,3-b]pyridine derivatives are being actively researched for their potential in cancer therapy . Future research will likely focus on optimizing these compounds to enhance their therapeutic efficacy and reduce any potential side effects .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment, where FGFR signaling is often dysregulated .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting FGFR signaling . Additionally, it affects the migration and invasion capabilities of cancer cells, making it a promising candidate for anti-metastatic therapies . The compound’s impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by binding to their active sites, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its gradual degradation, potentially affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on FGFR signaling and consistent anti-cancer activity, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are common concerns with many therapeutic agents . Threshold effects have been observed, where doses above a certain level result in adverse effects, emphasizing the importance of dose optimization in therapeutic applications . These findings underscore the need for careful dosage considerations in preclinical and clinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation . These interactions are essential for its distribution within different cellular compartments and tissues, impacting its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its ability to modulate cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

tert-butyl 4-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYSPBWVNYPCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

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